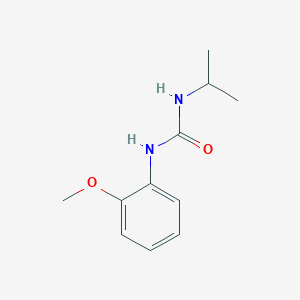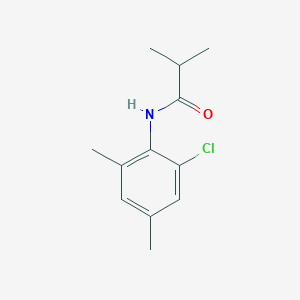
1-(2-Fluorophenyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-propylurea is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-propylurea involves the inhibition of specific enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease research, it reduces amyloid beta accumulation by inhibiting beta-secretase (BACE1) and gamma-secretase.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-propylurea has been found to have various biochemical and physiological effects. In cancer research, it inhibits cell proliferation, migration, and invasion. It also reduces tumor growth and angiogenesis. In diabetes research, it improves glucose uptake and insulin sensitivity. It also reduces inflammation and oxidative stress. In Alzheimer's disease research, it reduces amyloid beta accumulation and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its specificity and potency. It has been found to selectively target specific enzymes and signaling pathways, which makes it a valuable tool for studying disease mechanisms. It is also potent, which means that small amounts can produce significant effects. The limitations of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects.
Orientations Futures
There are several future directions for research on 1-(2-Fluorophenyl)-3-propylurea. In cancer research, it can be studied further for its potential use in combination therapy with other anticancer agents. In diabetes research, it can be studied further for its potential use in improving beta cell function and preventing diabetes complications. In Alzheimer's disease research, it can be studied further for its potential use in combination therapy with other disease-modifying agents. Additionally, it can be studied further for its potential use in other diseases such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
1-(2-Fluorophenyl)-3-propylurea is a compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in disease treatment.
Méthodes De Synthèse
The synthesis method for 1-(2-Fluorophenyl)-3-propylurea involves the reaction of 2-fluoroaniline with propyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-propylurea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, it has been found to reduce amyloid beta accumulation and improve cognitive function.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMJLUWILDFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)






![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)

